molecular formula C27H33N3O5S B2897192 MMP-9 Inhibitor I CAS No. 206549-55-5

MMP-9 Inhibitor I

Katalognummer B2897192
CAS-Nummer: 206549-55-5
Molekulargewicht: 511.64
InChI-Schlüssel: WRNMBFWQBKEBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MMP-9 Inhibitor I, with the CAS number 1177749-58-4, is a cell-permeable, potent, and reversible MMP-9 Inhibitor . It has an IC₅₀ value of 5 nM. At high concentrations, it also inhibits MMP-1 (IC₅₀ = 1.05 µM) and MMP-13 (IC₅₀ = 113 nM) .


Molecular Structure Analysis

The molecular structure of MMP-9 Inhibitor I is complex, and it is part of the gelatinase B family . The availability of MMP-9 crystal structure in combination with aryl sulfonamide anthranilate hydroxamate inhibitor facilitates computational studies .


Chemical Reactions Analysis

MMP-9 Inhibitor I is involved in the degradation of extracellular matrix (ECM) components, playing a significant role in various pathophysiological functions . The mechanism of MMP-9 inhibition by a flavonoid inhibitor has been studied through molecular docking, hybrid quantum mechanical and molecular mechanical (QM/MM) calculations, and molecular dynamics simulations .


Physical And Chemical Properties Analysis

MMP-9 Inhibitor I is a hydroxamic acid, a tertiary amino compound, a sulfonamide, and an aromatic ether . It is a solid substance that is off-white in color .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

MMP-9 inhibitors have been explored extensively in the field of cancer treatment . They play a key role in tumorigenesis by regulating migration, epithelial-to-mesenchymal transition, and survival of cancer cells, induction of immune response, angiogenesis, and formation of tumor microenvironment . The design and synthesis of MMP-9 inhibitors is a potentially attractive research area .

Treating Thyroid Tumors

MMP-9 inhibitory molecules assist in treating thyroid tumors by suppressing the proliferation, invasion, migration, metastasis, viability, adhesion, motility, epithelial-mesenchymal transition (EMT), and other risk factors of different thyroid cancer cells .

Stroke Treatment

MMP-9 inhibitors have been studied in the context of stroke treatment . They have been shown to impact infarct, edema, hemorrhage, cerebral blood flow, neurological outcome, MMP-9 activity, and LOX-1 expression .

Anticancer Drug Development

MMP-9 inhibitors are being explored in anticancer drug development research . They focus on over-expressed molecules that have critical roles in cell survival and proliferation .

Extracellular Matrix Reorganization

MMP-9, due to its proteolytic activity, plays a crucial role in the reorganization of the extracellular matrix, which is closely associated with tumorigenesis .

Development of Selective MMP-9 Inhibitors

The development of selective MMP-9 inhibitors is a challenging but promising area of research . These inhibitors could potentially offer more effective and safer treatment options for cancer .

Zukünftige Richtungen

The design and synthesis of MMP-9 inhibitors remain a potentially attractive research area . Improved methods for high throughput screening and drug design have led to the identification of compounds exhibiting high potency, binding affinity, and favorable pharmacokinetic profiles . Current research into MMP inhibitors employs innovative approaches for drug delivery methods and allosteric inhibitors .

Eigenschaften

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNMBFWQBKEBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MMP-9 Inhibitor I

Q & A

Q1: What is the primary mechanism of action of MMP-9 Inhibitor I?

A1: MMP-9 Inhibitor I acts by directly binding to and inhibiting the enzymatic activity of matrix metalloproteinase-9 (MMP-9). While its precise binding mechanism hasn't been extensively detailed in the provided literature, its inhibitory effect on MMP-9's gelatinolytic activity has been confirmed. [, , ] This inhibition prevents the degradation of extracellular matrix components, a process closely linked to cell migration, angiogenesis, and tissue remodeling. [, ]

Q2: How does inhibiting MMP-9 affect the release of soluble CD14 (sCD14)?

A2: Research suggests that 7-oxysterols, known to be elevated in atherosclerotic lesions, increase both MMP-9 activity and sCD14 release. Employing MMP-9 Inhibitor I significantly reduced sCD14 release, indicating that MMP-9 activity is involved in the shedding of CD14 from the cell surface. []

Q3: Has MMP-9 Inhibitor I demonstrated efficacy in in vivo models of disease?

A3: While the provided research doesn't detail specific in vivo efficacy studies using MMP-9 Inhibitor I alone, studies utilizing MMP-9 knockout mice and broad-spectrum MMP inhibitors suggest a therapeutic potential for targeting MMP-9 in conditions like cerebral ischemia. [, ] For instance, MMP-9 deficiency in mice resulted in decreased angiogenesis and impaired vascular network formation by endothelial progenitor cells following cerebral ischemia. []

Q4: Are there any known limitations or drawbacks associated with MMP-9 Inhibitor I?

A4: One study using a rat model of focal cerebral ischemia found that N-([1,1-biphenyl]-4-ylsulfonyl)-D-phenylalanine (another name for MMP-9 Inhibitor I) failed to significantly reduce lesion volume or improve neurological outcomes. [] The authors suggest that this could be due to either pharmacodynamic or pharmacokinetic limitations of the inhibitor in their specific experimental setting. []

Q5: How does MMP-9 Inhibitor I compare to broad-spectrum MMP inhibitors?

A5: While both MMP-9 Inhibitor I and broad-spectrum MMP inhibitors can reduce MMP activity, they differ in their target specificity. [] Broad-spectrum inhibitors affect a wider range of MMPs and other metalloendopeptidases, such as TNF-α converting enzyme (TACE). This broader activity profile may contribute to both beneficial and potentially adverse effects. [] In contrast, MMP-9 Inhibitor I is presumed to have a more targeted effect on MMP-9, potentially offering a more favorable safety profile.

Q6: Is there evidence to suggest that MMP-9 activity is linked to intestinal epithelial barrier function?

A6: Yes, research suggests a link between MMP-9, estrogen deficiency, and intestinal permeability. One study used an in vitro model of the intestinal epithelium and found that inhibiting estrogen receptors led to the downregulation of tight junction proteins, suggesting a decline in barrier integrity. [] Interestingly, co-treatment with MMP-9 Inhibitor I alongside estrogen signaling suppression resulted in increased transepithelial electrical resistance, indicating enhanced barrier function. []

Q7: Could MMP-9 be a potential therapeutic target in conditions involving calcium-induced tissue calcification?

A7: Preliminary research suggests a potential link between MMP-9 and calcium crystal deposition. A study found that high calcium concentrations increased MMP-9 expression and promoted calcium crystal deposition in rat kidney epithelial cells. [] Notably, using MMP-9 Inhibitor I in rats with hypercalciuria significantly reduced both apoptosis and calcium crystal deposition in the kidneys. [] These findings suggest that MMP-9 could be a potential therapeutic target for preventing or treating calcium-induced kidney stone formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.